molecular formula C21H19F3N4O3 B2941739 7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251599-44-6

7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2941739
CAS No.: 1251599-44-6
M. Wt: 432.403
InChI Key: ZIDDFHXJHINJCW-UHFFFAOYSA-N
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Description

7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound characterized by its unique structure, which includes a naphthyridine core, a morpholine ring, and a trifluoromethoxyphenyl group

Scientific Research Applications

7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Preparation Methods

The synthesis of 7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the morpholine ring, and the attachment of the trifluoromethoxyphenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, which in turn result in the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine stands out due to its unique structural features and the presence of the trifluoromethoxy group, which can enhance its biological activity and stability. Similar compounds include other naphthyridine derivatives and morpholine-containing molecules, each with their own distinct properties and applications.

Properties

IUPAC Name

[7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3/c1-13-5-6-16-18(27-14-3-2-4-15(11-14)31-21(22,23)24)17(12-25-19(16)26-13)20(29)28-7-9-30-10-8-28/h2-6,11-12H,7-10H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDDFHXJHINJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC(F)(F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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